3-((3-Chlorobenzyl)thio)-6-(furan-2-yl)pyridazine
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Overview
Description
3-((3-Chlorobenzyl)thio)-6-(furan-2-yl)pyridazine is a heterocyclic compound that features a pyridazine ring substituted with a 3-chlorobenzylthio group and a furan-2-yl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-((3-Chlorobenzyl)thio)-6-(furan-2-yl)pyridazine typically involves the reaction of 3-chlorobenzyl chloride with 6-(furan-2-yl)pyridazine-3-thiol under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate in an appropriate solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction mixture is heated to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
3-((3-Chlorobenzyl)thio)-6-(furan-2-yl)pyridazine can undergo various chemical reactions, including:
Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents such as tin(II) chloride or iron powder.
Substitution: The chlorobenzyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Tin(II) chloride, iron powder.
Substitution: Amines, thiols.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Substituted benzyl derivatives.
Scientific Research Applications
3-((3-Chlorobenzyl)thio)-6-(furan-2-yl)pyridazine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent due to its unique structural features.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 3-((3-Chlorobenzyl)thio)-6-(furan-2-yl)pyridazine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
3-((3-Chlorobenzyl)thio)-6-(furan-2-yl)pyridazine: Unique due to the presence of both a furan and a pyridazine ring.
3-((3-Chlorobenzyl)thio)-6-(thiophen-2-yl)pyridazine: Similar structure but with a thiophene ring instead of a furan ring.
3-((3-Chlorobenzyl)thio)-6-(pyridin-2-yl)pyridazine: Contains a pyridine ring instead of a furan ring.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and heterocyclic rings, which confer distinct chemical and biological properties compared to its analogs.
Properties
IUPAC Name |
3-[(3-chlorophenyl)methylsulfanyl]-6-(furan-2-yl)pyridazine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11ClN2OS/c16-12-4-1-3-11(9-12)10-20-15-7-6-13(17-18-15)14-5-2-8-19-14/h1-9H,10H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HBAAFXOFVZQBAJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)CSC2=NN=C(C=C2)C3=CC=CO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11ClN2OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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